molecular formula C16H15NO2 B5673282 4-methyl-N-(2-oxo-2-phenylethyl)benzamide CAS No. 82221-14-5

4-methyl-N-(2-oxo-2-phenylethyl)benzamide

Cat. No. B5673282
CAS RN: 82221-14-5
M. Wt: 253.29 g/mol
InChI Key: JBYLEAXMRCNYEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of analogues related to 4-methyl-N-(2-oxo-2-phenylethyl)benzamide involves acylation and alkylation processes, which significantly influence the compound's anticonvulsant activity. Insertion of a methylene group between the amino group and the aromatic ring slightly increases anticonvulsant potency but also toxicity (Clark & Davenport, 1987). Furthermore, the synthesis of N,N'-1,2-Phenylenebis(4-(chloromethyl)benzamide) through nucleophilic acyl substitution underlines the versatility of benzamide derivatives in synthesizing complex molecular structures (Bachl & Díaz, 2010).

Molecular Structure Analysis

Molecular structure analysis, including X-ray diffraction and DFT calculations, is crucial for understanding the spatial arrangement and electronic properties of the molecule. For instance, studies on similar benzamide derivatives reveal their crystalline structures and how intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to their stability and reactivity (Kranjc et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of 4-methyl-N-(2-oxo-2-phenylethyl)benzamide derivatives is influenced by their functional groups. For example, the photochemical reaction of related enamino ketones with benzophenone yields compounds with varied structures and potential biological activities, highlighting the compound's versatility in chemical transformations (Tokumitsu & Hayashi, 1980).

Scientific Research Applications

Anticonvulsant Activity

4-methyl-N-(2-oxo-2-phenylethyl)benzamide and its analogues have been studied for their anticonvulsant properties. Research by Clark and Davenport (1987) showed that modifying the structure of similar compounds can affect their anticonvulsant potency and toxicity (Clark & Davenport, 1987). Additionally, Lambert et al. (1995) synthesized and evaluated two new ameltolide analogues, derivatives of 4-Amino-N-(2,6-dimethylphenyl)benzamide, and found them superior to phenytoin in certain anticonvulsant models (Lambert et al., 1995).

Biological Evaluation for Medical Applications

Saeed et al. (2015) reported the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, demonstrating potential biological applications, including human recombinant alkaline phosphatase inhibition (Saeed et al., 2015). Ravinaik et al. (2021) designed and synthesized benzamide derivatives for anticancer activity, showing moderate to excellent activity in several cancer cell lines (Ravinaik et al., 2021).

Antibacterial Activity

Karai et al. (2018) synthesized a compound structurally similar to 4-methyl-N-(2-oxo-2-phenylethyl)benzamide and demonstrated its antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria (Karai et al., 2018). Zadrazilova et al. (2015) assessed similar benzamides as bactericidal agents against methicillin-resistant Staphylococcus aureus (MRSA), showing potential as antibacterial compounds (Zadrazilova et al., 2015).

Selective Agonist for Receptors

Fujio et al. (2000) synthesized a series of benzamides as selective agonists for the 5-HT1A receptor, one of which showed potent agonistic activity (Fujio et al., 2000). Dvorak et al. (2015) identified glycine benzamides as potent agonists for the GPR139 receptor, showing good drug-like properties and blood-brain barrier permeability (Dvorak et al., 2015).

Anti-Proliferative Agents

Soni et al. (2015) explored quinuclidinone derivatives as potential anti-cancer agents, revealing potent anti-cancer activity among synthesized analogues (Soni et al., 2015).

properties

IUPAC Name

4-methyl-N-phenacylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-12-7-9-14(10-8-12)16(19)17-11-15(18)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBYLEAXMRCNYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70352684
Record name 4-methyl-n-(2-oxo-2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-n-(2-oxo-2-phenylethyl)benzamide

CAS RN

82221-14-5, 5617-66-3
Record name 4-Methyl-N-(2-oxo-2-phenylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82221-14-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-methyl-n-(2-oxo-2-phenylethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70352684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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